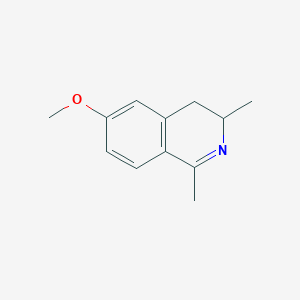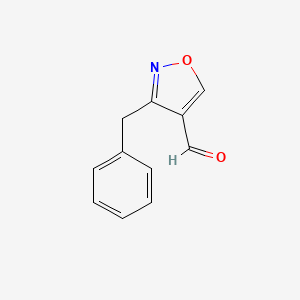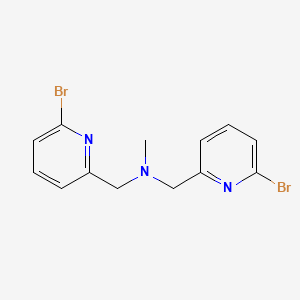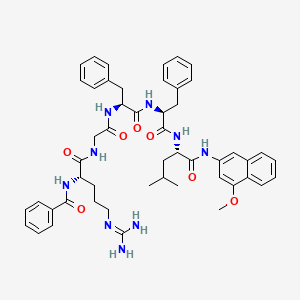
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Overview
Description
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound with the CAS Number: 1443980-53-7 . It has a molecular weight of 189.26 and its IUPAC name is 6-methoxy-3-methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
The InChI code for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is 1S/C12H15NO/c1-8-6-10-7-11 (14-3)4-5-12 (10)9 (2)13-8/h4-5,7-8,13H,2,6H2,1,3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
1. Crystallographic Characterization
The compound is a major alkaloid isolated from Hammada scoparia leaves and belongs to the isoquinoline family. Its characterization involves NMR spectroscopy and X-ray crystallographic techniques, highlighting its structural significance in chemical studies (Jarraya et al., 2008).
2. Weak Interactions in Molecular Structures
This compound plays a role in the study of weak interactions in barbituric acid derivatives. The research focuses on intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, contributing to the understanding of molecular interactions (Khrustalev et al., 2008).
3. Chemical Synthesis and Reactions
The compound is used in the synthesis of various chemical structures. For example, its reaction with nitriles in the presence of concentrated sulfuric acid produces spirocyclic systems and 3,4-dihydroisoquinoline derivatives (Rozhkova et al., 2013).
4. Photophysical Properties in Solutions
Research on its photophysical properties in protic solvents contributes to the understanding of acid-base interactions and spectral properties in various solutions. This research is crucial for applications in spectroscopy and photonics (Dubouski et al., 2006).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-1,3-dimethyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZAMPLVUDTVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)



![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)



![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)

![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)